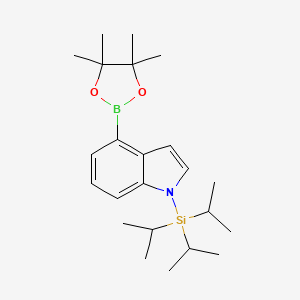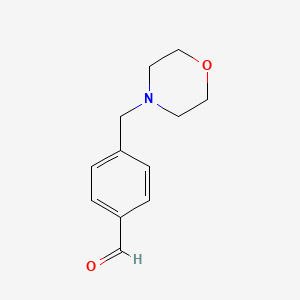
4-(Morpholinomethyl)benzaldehyde
概要
説明
4-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It is used in laboratory chemicals and potentially in the production of pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 4-(Morpholinomethyl)benzaldehyde consists of a benzene ring attached to a morpholine ring via a methylene bridge, with an aldehyde group on the benzene ring . The molecular weight is approximately 205.253 Da .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)benzaldehyde is a solid substance with a melting point range of 53 - 56 °C .科学的研究の応用
Catalytic Applications
4-(Morpholinomethyl)benzaldehyde plays a role in chemoselective catalytic reactions. For instance, its derivatives, like morpholinone- and piperidinone-derived triazolium salts, have been shown to catalyze highly chemoselective cross-benzoin reactions between various aldehydes, achieving high yields with minimal catalytic loadings (Langdon et al., 2014).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of heterocyclic compounds, such as tetrahydroisoquinolines and 5-aryloxazolidines. These intermediates are useful in creating compounds with potential medicinal applications, demonstrating moderate to excellent antimalarial and antiproliferative activities (Moshkin & Sosnovskikh, 2013; Jarrahpour et al., 2015).
Antimalarial and Antiproliferative Activities
Schiff bases of morpholine, synthesized from 4-(Morpholinomethyl)benzaldehyde, have shown significant antimalarial properties against P. falciparum and potent antiproliferative activities against certain leukemia-derived cell lines (Jarrahpour et al., 2015).
Organic Synthesis and Catalysis
4-(Morpholinomethyl)benzaldehyde derivatives are key in various organic synthesis processes and catalytic reactions. They are used in the preparation of thioamides, enamines, and morpholinium ionic liquids, contributing to advances in heterogeneous catalysis and organic reaction methodologies (Agnimonhan et al., 2012; Barluenga et al., 1990; Pernak et al., 2011).
Pharmaceutical Research
In pharmaceutical research, 4-(Morpholinomethyl)benzaldehyde is instrumental in synthesizing various compounds with potential therapeutic applications. These include novel morpholine derivatives with antibacterial properties and benzofuran-morpholinomethyl-pyrazoline hybrids, which show vasorelaxant properties (Alekhya et al., 2020; Hassan et al., 2014).
Safety And Hazards
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHWHPUXGNVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383718 | |
| Record name | 4-(morpholinomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)benzaldehyde | |
CAS RN |
82413-63-6 | |
| Record name | 4-(morpholinomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

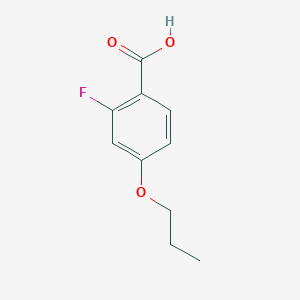
![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)
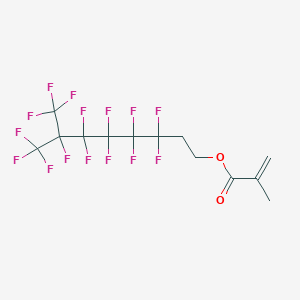
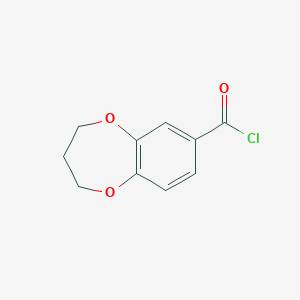
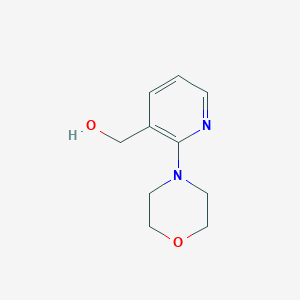
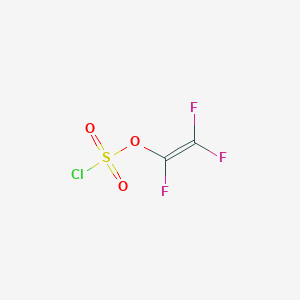
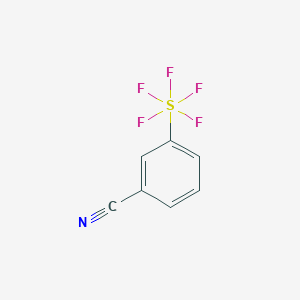
![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)
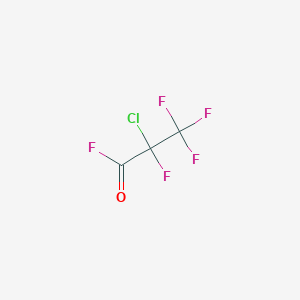
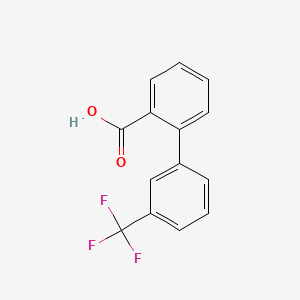

![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)
